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Introduction

Prostate cancer is a leading cause of cancer-related mortality in men. A significant subset,

approximately 50% of cases, is characterized by a chromosomal translocation that fuses the

androgen-regulated promoter of the TMPRSS2 gene with the coding sequence of the ETS-

related gene (ERG).[1][2] This fusion leads to the aberrant overexpression of the ERG

transcription factor, a key driver of oncogenesis and disease progression.[1][2][3] ERG

overexpression promotes epithelial-to-mesenchymal transition (EMT), cellular invasion, and

metastasis.[4][5][6] Given its central role, the ERG transcription factor represents a critical

therapeutic target. This guide provides a comprehensive overview of VPC-18005, a novel small

molecule antagonist designed to directly inhibit ERG function in prostate cancer.

Mechanism of Action

VPC-18005 was identified through a rational, structure-based virtual screening of over three

million compounds.[1][3] The primary mechanism of VPC-18005 is the direct inhibition of the

ERG transcription factor's activity.[1][4][7]

Key aspects of its mechanism include:

Direct Binding to the ERG-ETS Domain: VPC-18005 binds directly to the DNA-binding ETS

domain of the ERG protein.[1][2][4][5] Biophysical methods, including NMR spectroscopy,
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have confirmed this direct interaction.[1][8]

Disruption of ERG-DNA Interaction: By occupying the ETS domain pocket, VPC-18005
sterically hinders and disrupts the binding of ERG to its target DNA sequences.[1][4][7][9]

This has been demonstrated in vitro using Electrophoretic Mobility Shift Assays (EMSA).[1]

Inhibition of Transcriptional Activity: Consequently, VPC-18005 inhibits ERG-mediated

transcription of downstream target genes that are crucial for the malignant phenotype.[1][4]

[7] This leads to a reduction in cell migration and invasion without inducing overt cytotoxicity.

[1][5]
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Mechanism of Action of VPC-18005.

Impact on ERG-Mediated Signaling Pathways
The aberrant expression of ERG in prostate cancer cells dysregulates multiple signaling

pathways essential for tumor progression. By inhibiting ERG, VPC-18005 effectively

counteracts these oncogenic signaling cascades.
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SOX9 Regulation: ERG is known to induce the expression of SOX9, another transcription

factor implicated in prostate cancer invasion.[1][5] VPC-18005 treatment has been shown to

significantly decrease the expression of SOX9 in ERG-positive cells.[5][9][10]

Wnt Signaling Pathway: ERG can activate the Wnt/LEF1 signaling cascade by directly

binding to the promoters of various Wnt ligands and the transcription factor LEF1.[11] This

activation promotes cell growth and EMT.[11] Inhibition of ERG by VPC-18005 is expected to

dampen this pro-tumorigenic pathway.

Other ERG-Associated Pathways: ERG activity is intertwined with several other critical

cancer-related pathways, including TGF-β, NOTCH, NF-κB, RAS/MAPK, and PI3K/Akt.[4][6]

[12] While VPC-18005 acts directly on ERG, its inhibitory effect has downstream

consequences on these interconnected networks, contributing to its anti-metastatic

properties.
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ERG-Regulated Pathways Affected by VPC-18005.

Quantitative Data Summary
The efficacy of VPC-18005 has been quantified through various in vitro and in vivo

experiments.

Table 1: In Vitro Inhibition of ERG Transcriptional Activity

Cell Line Assay IC₅₀ Value Reference

PNT1B-ERG pETS-luc Reporter 3 µM [1][7][10][13]

| VCaP | pETS-luc Reporter | 6 µM |[1][7][10][13] |

Table 2: Effect on Cell Viability

Cell Line Compound
Concentration
Range

Effect on
Viability

Reference

PNT1B-ERG VPC-18005 0.2–25 µM
No significant
decrease

[1][5]

VCaP VPC-18005 0.2–25 µM
No significant

decrease
[1][5]

| PC3 (ERG-negative) | VPC-18005 | 0.2–25 µM | No significant decrease |[1][5] |

Table 3: In Vitro Anti-Migratory and Anti-Invasive Effects

Cell Line Assay Type Treatment Observation Reference

PNT1B-ERG
xCelligence
Migration

5 µM VPC-
18005

Significant
inhibition of
migration

[5][7][10]

| PNT1B-ERG | Spheroid Invasion | 5 µM VPC-18005 | Significant reduction in invasion rate |[5]

[10] |
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Table 4: In Vivo Efficacy in Zebrafish Xenograft Model

Cell Line Treatment Effect p-value Reference

PNT1B-ERG
1 µM VPC-
18005

20-30%
decrease in
cell
dissemination

p = 0.03 [1][7][10]

PNT1B-ERG
10 µM VPC-

18005

Significant

decrease in

metastasis

p = 0.002 [1][10]

VCaP 1 µM VPC-18005

20-30%

decrease in cell

dissemination

p = 0.03 [1][7][10]

| VCaP | 10 µM VPC-18005 | Significant decrease in metastasis | p < 0.001 |[1][10] |

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are protocols for key experiments used to characterize VPC-18005.

1. Dual Reporter Luciferase Assay

Objective: To quantify the inhibitory effect of VPC-18005 on ERG-mediated transcriptional

activity.

Cell Lines: PNT1B-ERG (stably overexpressing ERG) and VCaP (endogenously expressing

TMPRSS2-ERG).[1]

Protocol:

Cells are seeded in multi-well plates and co-transfected with a pETS-luciferase reporter

plasmid (containing ETS binding sites driving firefly luciferase) and a control Renilla

luciferase plasmid.
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After transfection, cells are treated with a dose range of VPC-18005 (e.g., 0.1–100 µM) or

DMSO as a vehicle control.[13]

Following a 24-hour incubation, cell lysates are collected.

Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter

assay system.

The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection

efficiency. Data is then used to determine IC₅₀ values.[1]

2. Cell Migration and Invasion Assays (RTCA)

Objective: To assess the effect of VPC-18005 on the migratory and invasive potential of

ERG-positive cells.

Apparatus: xCELLigence Real-Time Cell Analysis (RTCA) system with CIM-Plates.

Protocol:

The lower chamber of the CIM-plate is filled with media containing a chemoattractant (e.g.,

FBS).

PNT1B-ERG or VCaP cells are seeded into the upper chamber in serum-free media.[5]

For invasion assays, the upper chamber is pre-coated with a layer of Matrigel.

The plate is placed in the RTCA station, and cell migration/invasion is monitored in real-

time by measuring changes in electrical impedance as cells move through the

microporous membrane.

After an initial period of cell settling (e.g., 24 hours), VPC-18005 or DMSO is added to the

upper chamber.[5][10]

The change in the normalized cell index over time is used to quantify the rate of migration

or invasion.[5][10]

3. Zebrafish Xenotransplantation Model
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Objective: To evaluate the anti-metastatic potential of VPC-18005 in an in vivo setting.

Model: Transparent Casper zebrafish larvae (2 days post-fertilization).

Protocol:

PNT1B-ERG or VCaP cells are fluorescently labeled (e.g., with DiI or a fluorescent

protein).

A suspension of labeled cells is microinjected into the perivitelline space of the zebrafish

larvae.

Post-injection, larvae are transferred to water containing various concentrations of VPC-
18005 (e.g., 1 µM, 10 µM) or DMSO.[1]

The treatment is refreshed daily for a period of 5 days.

Larvae are imaged using fluorescence microscopy to visualize the dissemination of cancer

cells from the injection site to distal parts of the body.

The number of fish exhibiting metastasis is quantified to determine the effect of the

compound.[1][10]
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Experimental Workflow Overview
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Workflow for Evaluating VPC-18005 Efficacy.

Pharmacokinetics and Toxicology

Preliminary studies in murine models indicate that VPC-18005 is soluble, stable, and orally

bioavailable.[1] Importantly, it does not exhibit general toxicity at single doses up to 500 mg/kg

or after a 4-week trial at 150 mg/kg administered twice daily.[1] This favorable safety profile,

especially its lack of cytotoxicity at effective concentrations, distinguishes it from other

compounds and supports its potential for clinical development as a non-toxic, anti-metastatic

agent.[1][5]

Conclusion

VPC-18005 represents a promising, rationally designed small molecule inhibitor that

specifically targets the oncogenic driver ERG in a large subset of prostate cancers. By directly

binding to the ERG-ETS domain, it effectively disrupts DNA binding and downstream

transcriptional activity. This mechanism translates to a potent inhibition of cancer cell migration

and invasion in vitro and a reduction of metastasis in vivo, all without significant cytotoxicity.

The data accumulated to date strongly support the continued development of VPC-18005 and
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its derivatives as a novel therapeutic strategy for patients with ERG-positive prostate cancer,

particularly for preventing or treating metastatic disease.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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